molecular formula C22H32O2 B12425502 Promestriene-d3

Promestriene-d3

Cat. No.: B12425502
M. Wt: 331.5 g/mol
InChI Key: IUWKNLFTJBHTSD-DGLXHAEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a deuterated form of promestriene, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of promestriene.

Preparation Methods

Promestriene-d3 is synthesized using a multi-step process that involves the modification of estradiol. The synthesis begins with the preparation of estradiol-propyl ether using the Williamson synthesis method. Sodium hydride is used as an alkaline catalyst, and methyl iodide is employed as a reagent to introduce the methoxy group at the 17β position . The deuterium atoms are incorporated during the synthesis to produce the deuterated form of promestriene.

Chemical Reactions Analysis

Promestriene-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Promestriene-d3 is widely used in scientific research for various applications:

Mechanism of Action

Promestriene-d3 exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the activation of the estrogen receptor pathway, which regulates various physiological processes such as cell growth, differentiation, and reproduction .

Comparison with Similar Compounds

Promestriene-d3 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:

Biological Activity

Promestriene-d3 is a synthetic estrogen derivative, specifically a deuterated form of promestriene, which is used primarily in the treatment of vulvovaginal atrophy and other estrogen-deficient conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative studies with other compounds.

This compound functions as an estrogen agonist, primarily interacting with estrogen receptors (ERs), particularly ERα. The compound exhibits a weak estrogenic activity, which is significant in mediating various physiological responses in target tissues.

  • Transcriptional Activation : this compound activates estrogen-responsive elements (ERE) through ERα-mediated transcriptional activation. Studies have demonstrated that it can stimulate ERE-dependent luciferase activity in vitro, indicating its potential to influence gene expression related to estrogen signaling pathways .
  • Cell Proliferation : The compound has been shown to induce DNA synthesis in uterine epithelial cells and modulate the expression of cell-cycle-related genes. However, unlike stronger estrogens, it does not significantly increase uterine weight shortly after administration, suggesting a nuanced role in cellular proliferation and differentiation .

Efficacy in Clinical Applications

This compound has been investigated for its effectiveness in treating conditions associated with estrogen deficiency:

  • Vulvovaginal Atrophy : Clinical trials have highlighted its efficacy in alleviating symptoms associated with vulvovaginal atrophy, such as dryness and discomfort. Its application has been shown to improve hormonal cytology and reduce climacteric complaints .
  • Synergistic Effects : Preliminary reports suggest that this compound may exhibit synergistic effects when used alongside other compounds like ulipristal acetate and vitamin D3, particularly in treating uterine fibroids. In case studies involving women with symptomatic uterine fibroids, the combination therapy led to significant reductions in tumor volume and symptom relief .

Comparative Studies

To better understand the biological activity of this compound, it is essential to compare it with other related compounds:

CompoundMechanism of ActionPrimary UseEfficacy Evidence
This compoundERα agonist; ERE activationVulvovaginal atrophyImproved symptoms and hormonal cytology
Ulipristal AcetateSelective progesterone receptor modulatorUterine fibroidsSignificant tumor volume reduction
Vitamin D3VDR agonist; calcium metabolismBone health; immune functionSynergistic effects observed with UPA

Case Studies and Research Findings

Several case studies have documented the clinical applications of this compound:

  • Case Study on Vulvovaginal Atrophy : A clinical trial involving postmenopausal women demonstrated that treatment with Promestriene significantly improved symptoms of vaginal dryness and discomfort within a few weeks of therapy .
  • Uterine Fibroid Treatment : In two cases involving women aged 37 and 49, the use of ulipristal acetate alongside vitamin D3 showed substantial improvements in fibroid symptoms when combined with this compound treatment. The first patient experienced a 47.8% reduction in tumor volume while the second reported a 63.3% reduction .

Properties

Molecular Formula

C22H32O2

Molecular Weight

331.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-(3,3,3-trideuteriopropoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1/i1D3

InChI Key

IUWKNLFTJBHTSD-DGLXHAEHSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.